3-(4-tert.-Butylphenyl)butanal
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Overview
Description
Preparation Methods
The synthesis of 3-(4-tert-butylphenyl)butanal typically involves the reaction of 4-tert-butylphenylacetone with phosphorus oxychloride and dimethylformamide (DMF) at temperatures between 70-80°C . The reaction is followed by treatment with 30% sodium hydroxide to obtain the desired product with a high yield. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-(4-tert-butylphenyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-(4-tert-butylphenyl)butanal can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(4-tert-butylphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)butanal primarily involves its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic floral scent . The molecular targets include various olfactory receptors, and the pathways involved are part of the broader olfactory signaling cascade.
Comparison with Similar Compounds
3-(4-tert-butylphenyl)butanal can be compared with other similar compounds such as:
4-tert-butyl-alpha-methylhydrocinnamaldehyde: Similar in structure but differs in the position of the functional groups.
4-tert-butylphenylisobutyraldehyde: Another closely related compound with slight variations in the carbon chain.
The uniqueness of 3-(4-tert-butylphenyl)butanal lies in its specific structural configuration, which imparts its distinct olfactory properties and makes it highly valued in the fragrance industry.
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)butanal |
InChI |
InChI=1S/C14H20O/c1-11(9-10-15)12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
NKZPGPZCKPODMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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